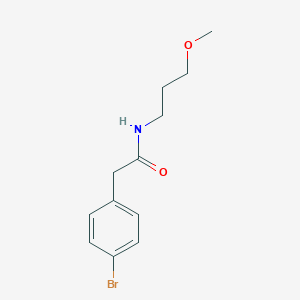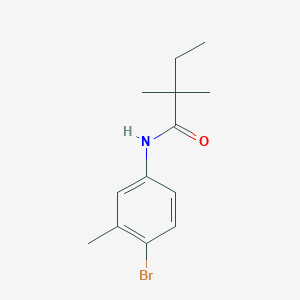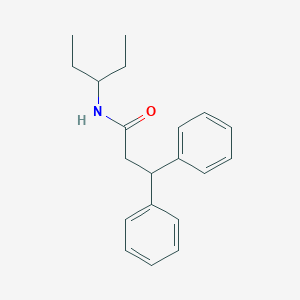
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but several studies have proposed different mechanisms. One proposed mechanism is that this compound exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Another proposed mechanism is that this compound induces apoptosis by activating the caspase pathway.
Moreover, this compound has been shown to inhibit the activity of HIV reverse transcriptase, which is an enzyme involved in the replication of the virus. It has also been shown to inhibit the activity of hepatitis B virus polymerase, which is an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Moreover, this compound has been shown to be non-toxic to normal cells, which is an important factor for drug development.
However, there are also some limitations for lab experiments using this compound. One limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action. Another limitation is that this compound has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to explore its anti-viral activity and its potential use in the treatment of viral infections.
Moreover, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to achieve maximum yield and purity. Additionally, the development of this compound derivatives with improved solubility and efficacy may open up new avenues for scientific research.
Conclusion
In conclusion, this compound, or this compound, is a versatile chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound can be synthesized through a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on this compound are promising, and it has the potential to be used in the development of new drugs for the treatment of various diseases.
Synthesis Methods
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using benzoyl isothiocyanate and 2-methoxyphenylhydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. The synthesis of this compound has been reported in several studies, and the method has been optimized to achieve maximum yield and purity.
Scientific Research Applications
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Moreover, this compound has also been investigated for its anti-viral activity. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. This compound exerts its anti-viral activity by inhibiting viral entry, replication, and release.
In addition, this compound has been studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-benzamido-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-10-6-5-9-12(13)16-15(21)18-17-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
InChI Key |
DZDRFPGBHOXFJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)








